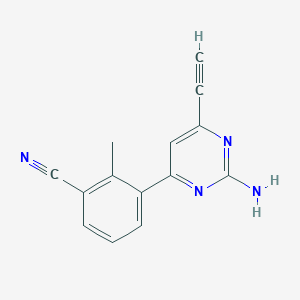![molecular formula C12H13FN6 B12227256 5-Fluoro-2-[4-(pyrimidin-4-yl)piperazin-1-yl]pyrimidine](/img/structure/B12227256.png)
5-Fluoro-2-[4-(pyrimidin-4-yl)piperazin-1-yl]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Fluoro-2-[4-(pyrimidin-4-yl)piperazin-1-yl]pyrimidine is a heterocyclic compound that features a fluorine atom, two pyrimidine rings, and a piperazine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug design and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-2-[4-(pyrimidin-4-yl)piperazin-1-yl]pyrimidine typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized by reacting ethylenediamine with dihaloalkanes under basic conditions.
Introduction of Pyrimidine Rings: The pyrimidine rings are introduced through nucleophilic substitution reactions. For example, 2-chloropyrimidine can react with piperazine to form the desired product.
Fluorination: The fluorine atom is introduced using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale batch or continuous flow processes, optimizing reaction conditions to maximize yield and purity. Key considerations include the choice of solvents, temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-2-[4-(pyrimidin-4-yl)piperazin-1-yl]pyrimidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction could produce amines or alcohols.
Scientific Research Applications
5-Fluoro-2-[4-(pyrimidin-4-yl)piperazin-1-yl]pyrimidine has several scientific research applications:
Medicinal Chemistry: This compound is explored for its potential as a drug candidate, particularly in the treatment of neurological disorders and cancer.
Biological Studies: It is used in studies to understand its interaction with biological targets such as enzymes and receptors.
Chemical Biology: The compound serves as a tool to probe biological pathways and mechanisms.
Industrial Applications: It may be used in the synthesis of other complex molecules or as an intermediate in pharmaceutical manufacturing.
Mechanism of Action
The mechanism of action of 5-Fluoro-2-[4-(pyrimidin-4-yl)piperazin-1-yl]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances its binding affinity and selectivity. The compound may inhibit or activate these targets, leading to various biological effects. For example, it could inhibit an enzyme involved in cancer cell proliferation, thereby exerting anticancer activity.
Comparison with Similar Compounds
Similar Compounds
2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Known for its acetylcholinesterase inhibitory activity.
Pyrido[2,3-d]pyrimidine: Exhibits anticancer properties by inhibiting protein kinases.
Pyrazolo[3,4-d]pyrimidine: Another compound with significant anticancer potential.
Uniqueness
5-Fluoro-2-[4-(pyrimidin-4-yl)piperazin-1-yl]pyrimidine is unique due to the presence of the fluorine atom, which can significantly influence its biological activity and pharmacokinetic properties. The combination of two pyrimidine rings and a piperazine ring also contributes to its distinct chemical and biological characteristics.
Properties
Molecular Formula |
C12H13FN6 |
|---|---|
Molecular Weight |
260.27 g/mol |
IUPAC Name |
5-fluoro-2-(4-pyrimidin-4-ylpiperazin-1-yl)pyrimidine |
InChI |
InChI=1S/C12H13FN6/c13-10-7-15-12(16-8-10)19-5-3-18(4-6-19)11-1-2-14-9-17-11/h1-2,7-9H,3-6H2 |
InChI Key |
NQZIIQIZVFRGJX-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=NC=NC=C2)C3=NC=C(C=N3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-{4-[6-Methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl]piperazin-1-yl}pyridine-3-carbonitrile](/img/structure/B12227178.png)
![5-Ethyl-4-methyl-6-{4-[2-(trifluoromethyl)pyridin-4-yl]piperazin-1-yl}pyrimidine](/img/structure/B12227186.png)
![5-Chloro-6-{4-[6-(oxan-4-yl)pyrimidin-4-yl]piperazin-1-yl}pyridine-3-carbonitrile](/img/structure/B12227190.png)
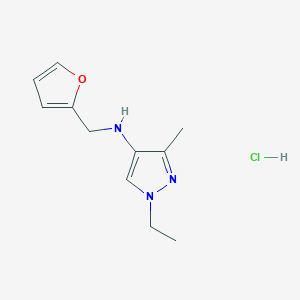
![3-Cyclopropyl-6-{[1-(pyrazin-2-yl)pyrrolidin-3-yl]methoxy}pyridazine](/img/structure/B12227208.png)
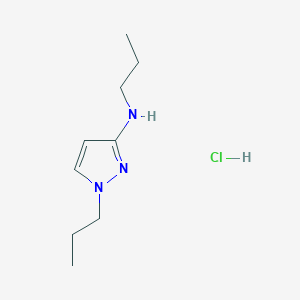
![4-Methyl-2-(5-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)pyrimidine](/img/structure/B12227214.png)
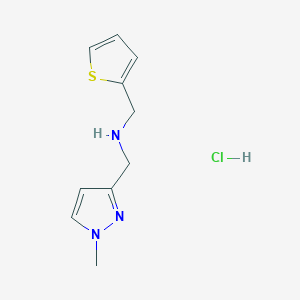
![4,6-Dimethyl-2-[4-(trifluoromethyl)piperidin-1-yl]pyrimidine](/img/structure/B12227226.png)
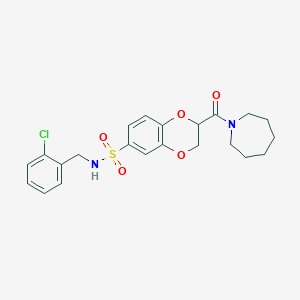
![2-[4-(6-ethyl-5-fluoropyrimidin-4-yl)piperazin-1-yl]-N,N,6-trimethylpyrimidin-4-amine](/img/structure/B12227231.png)
![4-[4-(5-chloropyrimidin-2-yl)piperazin-1-yl]-N,N,6-trimethylpyrimidin-2-amine](/img/structure/B12227233.png)
![1,5-dimethyl-N-{1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl}-1H-pyrazole-3-carboxamide](/img/structure/B12227234.png)
